Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
Brand Name:
Vulcanchem
CAS No.:
57783-76-3
VCID:
VC0014842
InChI:
InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1
SMILES:
C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C₃₄H₃₆O₆
Molecular Weight:
540.65
Benzyl 2,3,4-Tri-O-benzyl-alpha-D-mannopyranoside
CAS No.: 57783-76-3
Cat. No.: VC0014842
Molecular Formula: C₃₄H₃₆O₆
Molecular Weight: 540.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57783-76-3 |
|---|---|
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 |
| IUPAC Name | (2S,3S,4S,5R)-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane |
| Standard InChI | InChI=1S/C33H34O5/c1-5-13-26(14-6-1)21-34-25-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-24-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31+,32+,33+/m1/s1 |
| SMILES | C1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator